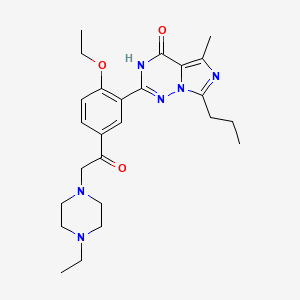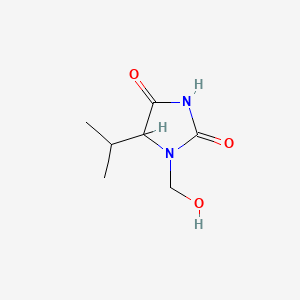
Acetylvardenafil
Übersicht
Beschreibung
Acetylvardenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to vardenafil, a well-known medication used to treat erectile dysfunction. This compound is characterized by the presence of an acetyl group attached to the vardenafil molecule, which may influence its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetylvardenafil typically involves the acetylation of vardenafil. The process begins with the preparation of vardenafil, which is achieved through a series of chemical reactions involving the cyclization of N-{1-[3-(2-ethoxy-5-(4-ethylpiperazin-1-yl)acetyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one} . The acetylation step involves the reaction of vardenafil with acetic anhydride in the presence of a catalyst such as pyridine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Acetylvardenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its activity.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential changes in activity and selectivity.
Wissenschaftliche Forschungsanwendungen
Acetylvardenafil has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phosphodiesterase type 5 inhibitors and their analogs.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other conditions related to phosphodiesterase type 5 inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes.
Wirkmechanismus
Acetylvardenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow . This mechanism is similar to that of vardenafil, but the presence of the acetyl group may influence its potency and duration of action.
Vergleich Mit ähnlichen Verbindungen
Vardenafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar therapeutic applications.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
Uniqueness of Acetylvardenafil: this compound is unique due to the presence of the acetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its selectivity, potency, and duration of action, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858558 | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261351-28-3 | |
| Record name | Acetylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261351283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12CRG74917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is Acetylvardenafil considered a potentially dangerous food adulterant?
A1: The paper highlights that this compound is a synthetic analogue of Vardenafil, a medication used to treat erectile dysfunction. Crucially, the safety of this compound and other similar compounds found in food products is unproven []. The presence of such substances in food poses a serious health risk as their effects on the human body are unknown, and consumers are unknowingly exposed.
Q2: What analytical techniques are useful for identifying this compound in food products?
A2: The research paper focuses on the importance of accurate identification and characterization of these illegal compounds. While not delving into specific techniques for this compound, it emphasizes the role of analytical methods in food safety, particularly for characterizing anti-impotence drug analogues like this compound []. This suggests that techniques commonly used for drug analysis, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), could be employed for this purpose.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)



![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)


![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

